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Compound of Interest

Compound Name: GSK-364735

Cat. No.: B8451372 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-phase clinical and preclinical

data for GSK-364735, a potent, novel inhibitor of HIV-1 integrase. The information is compiled

from publicly available research and clinical trial data to support further investigation and

understanding of this compound.

Introduction
GSK-364735 is a naphthyridinone derivative that acts as an HIV-1 integrase strand transfer

inhibitor (INSTI).[1][2] By binding to the active site of the viral integrase enzyme, GSK-364735
prevents the integration of viral DNA into the host cell genome, a critical step in the HIV-1

replication cycle.[3] This document summarizes the key quantitative data from in vitro and in

vivo preclinical studies, as well as from a Phase I clinical trial in healthy volunteers. Detailed

experimental methodologies and visual representations of the mechanism of action are also

provided.

Quantitative Data Summary
The following tables summarize the key quantitative data for GSK-364735 from preclinical and

Phase I clinical studies.

Table 1: In Vitro Potency of GSK-364735
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Assay Type Parameter Value (nM)
Cell
Line/System

Reference

Strand Transfer

Assay
IC50 8 ± 2

Recombinant

HIV-1 Integrase
[3]

HIV-1 Replication

Assay
EC50 1.2 ± 0.4

Peripheral Blood

Mononuclear

Cells (PBMCs)

[3]

HIV-1 Replication

Assay
EC50 5 ± 1 MT-4 cells [3]

Binding Assay Kd 6 ± 4
Recombinant

HIV-1 Integrase
[3]

Table 2: Preclinical Pharmacokinetics of GSK-364735

Species
Clearance (%
of liver blood
flow)

Terminal
Elimination
Half-life (t1/2)
(h)

Oral
Bioavailability
(%)

Reference

Rats 5.8 1.5 - 3.9 6 - 100

Dogs 27.8 1.5 - 3.9 6 - 100

Monkeys 4.6 1.5 - 3.9 6 - 100

Table 3: Phase I Single Ascending Dose
Pharmacokinetics of GSK-364735 in Healthy Volunteers
(Fasted)
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Dose (mg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) t1/2 (h)

50 133 1.5 609 4.4

100 234 1.5 1160 4.8

200 303 2.0 1630 5.1

400 334 2.5 1980 5.4

Data are presented as geometric means. Cmax: Maximum plasma concentration; Tmax: Time

to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Terminal half-life.

Table 4: Phase I Multiple Ascending Dose
Pharmacokinetics of GSK-364735 in Healthy Volunteers
(Fed, Day 8)

Dose Cmax (ng/mL) Trough (ng/mL)
AUC (0-24h)
(ng·h/mL)

50 mg q12h 291 45 1980

100 mg q12h 487 89 3660

200 mg q12h 634 154 5450

400 mg q24h 586 63 6130

200 mg q8h 711 245 8190

Data are presented as geometric means. Cmax: Maximum plasma concentration; Trough:

Plasma concentration at the end of the dosing interval; AUC(0-24h): Area under the plasma

concentration-time curve over 24 hours.

Experimental Protocols
HIV-1 Integrase Strand Transfer Assay
Objective: To determine the 50% inhibitory concentration (IC50) of GSK-364735 against the

strand transfer activity of recombinant HIV-1 integrase.
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Methodology:

Enzyme and Substrates: Recombinant HIV-1 integrase was used. The assay utilized a donor

DNA duplex labeled with biotin at the 5' end and a target DNA duplex labeled with digoxin at

the 3' end.

Reaction: The integrase-mediated integration of the donor DNA into the target DNA results in

a product labeled with both biotin and digoxin.

Detection: The reaction product was captured on streptavidin-coated magnetic beads. The

amount of incorporated digoxin was quantified using an anti-digoxin antibody conjugated to

an enzyme that produces a colorimetric or chemiluminescent signal.

Data Analysis: The IC50 value was calculated by measuring the concentration of GSK-
364735 that resulted in a 50% reduction in the signal compared to the no-inhibitor control.

HIV-1 Replication Assay in MT-4 Cells
Objective: To determine the 50% effective concentration (EC50) of GSK-364735 required to

inhibit HIV-1 replication in a human T-cell line.

Methodology:

Cell Line: MT-4, a human T-cell line highly susceptible to HIV-1 infection, was used.

Virus: A laboratory-adapted strain of HIV-1 was used to infect the MT-4 cells.

Infection and Treatment: MT-4 cells were infected with HIV-1 at a predetermined multiplicity

of infection (MOI). Immediately after infection, the cells were treated with serial dilutions of

GSK-364735.

Quantification of Viral Replication: After a set incubation period (typically 3-5 days), the

extent of viral replication was quantified by measuring the level of the HIV-1 p24 capsid

protein in the cell culture supernatant using an enzyme-linked immunosorbent assay

(ELISA).

Data Analysis: The EC50 value was calculated as the concentration of GSK-364735 that

caused a 50% reduction in p24 antigen production compared to the untreated virus-infected
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control.

Phase I Clinical Trial (NCT00386347)
Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple

ascending doses of GSK-364735 in healthy adult subjects.

Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study.

Part A (Single Ascending Dose): Cohorts of healthy volunteers received a single oral dose of

GSK-364735 (ranging from 50 mg to 400 mg) or placebo under fasted conditions. The effect

of food on the pharmacokinetics of a 200 mg dose was also assessed.

Part B (Multiple Ascending Dose): Cohorts of healthy volunteers received multiple oral doses

of GSK-364735 (ranging from 50 mg twice daily to 400 mg once daily) or placebo for 10

days with food.

Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points

after dosing to determine the plasma concentrations of GSK-364735.

Analytical Method: Plasma concentrations of GSK-364735 were quantified using a validated

high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS)

method.

Safety and Tolerability Assessments: Safety and tolerability were monitored throughout the

study via physical examinations, vital signs, electrocardiograms (ECGs), and clinical

laboratory tests.

Mandatory Visualizations
HIV-1 Integrase Mechanism of Action and Inhibition by
GSK-364735
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Caption: HIV-1 integrase mechanism and GSK-364735 inhibition.

Experimental Workflow for In Vitro HIV-1 Replication
Assay

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b8451372?utm_src=pdf-body-img
https://www.benchchem.com/product/b8451372?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8451372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare MT-4 Cells

Infect Cells with HIV-1

Add Serial Dilutions
of GSK-364735

Incubate for 3-5 Days

Collect Supernatant

Quantify p24 Antigen
(ELISA)

Analyze Data and
Calculate EC50

End

Click to download full resolution via product page

Caption: Workflow for the in vitro HIV-1 replication assay.
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Caption: Logical progression from preclinical to clinical studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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